molecular formula C16H16N2O2S2 B2852398 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-77-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2852398
M. Wt: 332.44
InChI Key: ULUQDKPGSHNJKK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxythiophenol in the presence of a base to form the thioester intermediate. The thioester is then reacted with 2-aminoacetamide in the presence of a base to form the final product.

Starting Materials
3-cyano-4,5-dimethylthiophene-2-carboxylic acid, thionyl chloride, 4-methoxythiophenol, base, 2-aminoacetamide

Reaction
1. React 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride., 2. React the acid chloride with 4-methoxythiophenol in the presence of a base to form the thioester intermediate., 3. React the thioester intermediate with 2-aminoacetamide in the presence of a base to form the final product.

Mechanism Of Action

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A reduces the production of pro-inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and analgesic effects, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A has been shown to have other biochemical and physiological effects. In vitro studies have shown that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A inhibits the proliferation of cancer cells, including breast cancer cells and lung cancer cells. N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A in lab experiments is its specificity for COX-2 inhibition. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A selectively inhibits COX-2. This may reduce the risk of gastrointestinal side effects associated with NSAIDs. One limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage and administration of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A for these applications. In addition, studies are needed to investigate the long-term safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A in preclinical and clinical studies.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic effects. In vitro studies have shown that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide A has been shown to reduce pain in animal models of inflammation and neuropathic pain.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQDKPGSHNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

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